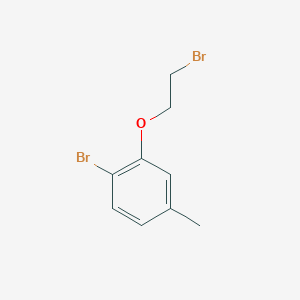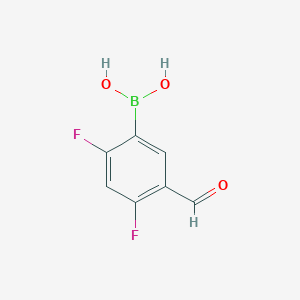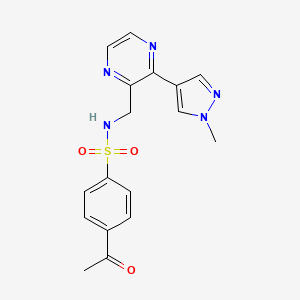![molecular formula C14H18FNO5 B2481807 2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2387225-14-9](/img/structure/B2481807.png)
2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to our compound of interest often involves the reaction of phenol or substituted phenol with various reagents to form propanoic acid derivatives. For example, Nirmalan et al. (2016) utilized a simple and efficient protocol to synthesize 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives, demonstrating the effectiveness of these methods in producing compounds with potential antimicrobial activities (Nirmalan, Antony, & Ramalakshmi, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" has been examined through various spectroscopic techniques such as IR, 1H NMR, and MS. Zhang Dan-shen (2009) reported the synthesis of a related compound and its structural confirmation, indicating the utility of these techniques in elucidating molecular structures (Zhang, 2009).
Chemical Reactions and Properties
The fluorine substitution on compounds similar to our molecule of interest has been shown to significantly affect their chemical behavior and biological activity. Adejare et al. (1991) explored the impact of fluorine substitution on the adrenergic properties of a related beta-adrenergic agonist, demonstrating the intricate relationship between chemical structure and biological function (Adejare, Nie, Hebel, Brackett, Choi, Gusovsky, Padgett, Daly, Creveling, & Kirk, 1991).
Physical Properties Analysis
The physical properties of compounds with structures akin to "2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" include their melting points, solubility, and crystal structure. These properties are crucial for understanding the compound's behavior in different environments and for the development of potential applications in various fields.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are vital for comprehensively understanding our compound of interest. Studies like those conducted by Pimenova et al. (2003) on related compounds provide insights into the synthesis and reactions of fluorinated derivatives, highlighting the versatility and potential utility of these chemical entities (Pimenova, Krasnych, Goun, & Miles, 2003).
Applications De Recherche Scientifique
Environmental Sciences
Research on phenoxy herbicides, which share structural similarities with the compound , has been conducted to understand their sorption to soil and environmental fate. For example, Werner et al. (2012) reviewed the sorption of 2,4-D and related phenoxy herbicides to various soils and minerals, highlighting the influence of soil parameters on herbicide sorption and the environmental persistence of these compounds Werner, D., Garratt, J., & Pigott, G. (2012).
Pharmaceuticals
In the pharmaceutical domain, research has focused on the development of fluorescent chemosensors based on compounds that may share functional groups or reactive sites with the specified compound. For instance, Roy (2021) discussed the development of chemosensors based on 4-methyl-2,6-diformylphenol for detecting various analytes, demonstrating the potential for similar compounds to be utilized in diagnostic applications Roy, P. (2021).
Advanced Materials
The synthesis and application of specific chemical intermediates for material science have also been explored. Qiu et al. (2009) detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound relevant to the manufacture of materials like flurbiprofen, illustrating the importance of such compounds in synthesizing advanced materials and intermediates Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M. (2009).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(19)16-8-11(12(17)18)20-10-6-4-9(15)5-7-10/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYMXMUEMKNEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481724.png)
![6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2481725.png)


![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2481732.png)
![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)

![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2481741.png)
![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)
![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)